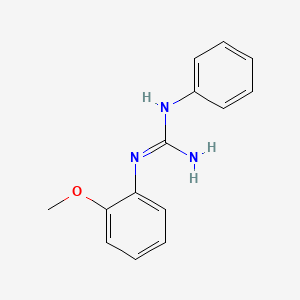

![molecular formula C25H28O6 B12109217 3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-méthylbut-2-ényl)phényl]-2,3-dihydrochromène-4-one est un composé organique complexe appartenant à la famille des flavonoïdes. Les flavonoïdes sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Ce composé particulier est caractérisé par ses multiples groupes hydroxyle et ses chaînes latérales prénylées, qui contribuent à ses propriétés chimiques et biologiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-méthylbut-2-ényl)phényl]-2,3-dihydrochromène-4-one implique généralement les étapes suivantes :

Hydroxylation : Les groupes hydroxyle sont introduits par des réactions d’hydroxylation à l’aide de réactifs comme le peroxyde d’hydrogène ou le tétroxyde d’osmium.

Cyclisation : La formation de la structure cyclique de la chroménone est réalisée par des réactions de cyclisation, souvent en utilisant des conditions acides ou basiques pour faciliter la fermeture du cycle.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires, mais optimisées pour des rendements et une pureté plus élevés. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l’efficacité et l’extensibilité.

Analyse Des Réactions Chimiques

Types de réactions

3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-méthylbut-2-ényl)phényl]-2,3-dihydrochromène-4-one subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones ou d’autres dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés dihydro.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle phényle ou le cycle chroménone.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des agents halogénants, des nucléophiles et des électrophiles sont utilisés dans diverses conditions, y compris des milieux acides ou basiques.

Principaux produits formés

Oxydation : Quinones et autres dérivés de flavonoïdes oxydés.

Réduction : Dihydroflavonoïdes.

Substitution : Dérivés de flavonoïdes halogénés ou alkylés.

Applications De Recherche Scientifique

3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-méthylbut-2-ényl)phényl]-2,3-dihydrochromène-4-one a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et la réactivité des flavonoïdes.

Biologie : Étudié pour ses propriétés antioxydantes et anti-inflammatoires dans des études de biologie cellulaire et moléculaire.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, les maladies cardiovasculaires et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

Mécanisme D'action

Le composé exerce ses effets par divers mécanismes moléculaires :

Activité antioxydante : Les groupes hydroxyle peuvent piéger les radicaux libres, réduisant ainsi le stress oxydatif.

Activité anti-inflammatoire : Inhibe la production de cytokines pro-inflammatoires et d’enzymes telles que la cyclooxygénase et la lipooxygénase.

Activité anticancéreuse : Induit l’apoptose dans les cellules cancéreuses par l’activation des caspases et la modulation de voies de signalisation telles que les voies PI3K/Akt et MAPK.

Comparaison Avec Des Composés Similaires

Composés similaires

Quercetine : Un flavonoïde bien connu avec des propriétés antioxydantes et anti-inflammatoires similaires.

Kaempférol : Un autre flavonoïde avec des activités biologiques comparables.

Isoramnétine : Un dérivé méthylé de la quercétine avec des propriétés pharmacologiques distinctes.

Unicité

3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-méthylbut-2-ényl)phényl]-2,3-dihydrochromène-4-one est unique en raison de ses chaînes latérales prénylées, qui améliorent sa lipophilie et améliorent potentiellement sa biodisponibilité et son absorption cellulaire par rapport à d’autres flavonoïdes.

Propriétés

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(10-16(22(15)28)8-6-14(3)4)25-24(30)23(29)21-19(27)11-18(26)12-20(21)31-25/h5-6,9-12,24-28,30H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOOKQWPXZROBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)

![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)